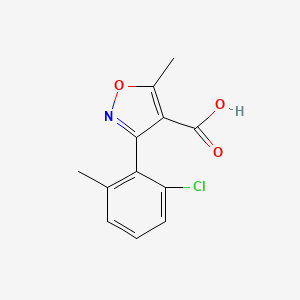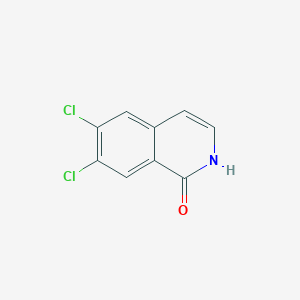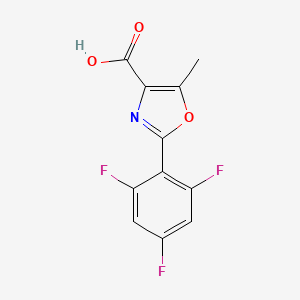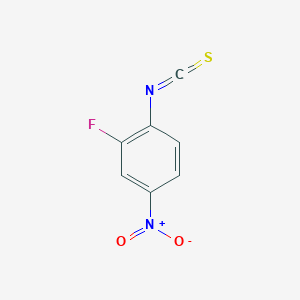
2-Fluoro-4-nitrophenylisothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-nitrophenylisothiocyanate is a chemical compound with the molecular formula C7H3FN2O2S and a molecular weight of 198.17 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound is characterized by the presence of a fluorine atom, a nitro group, and an isothiocyanate group attached to a phenyl ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-nitrophenylisothiocyanate typically involves the reaction of 2-fluoro-4-nitrophenol with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 2-Fluoro-4-nitrophenol
Reagent: Thiophosgene (CSCl2)
Solvent: Anhydrous dichloromethane (CH2Cl2)
Conditions: The reaction is conducted at low temperatures (0-5°C) to prevent side reactions.
The reaction proceeds through the formation of an intermediate, which then reacts with thiophosgene to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-nitrophenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Reduction Reactions: Hydrogen gas with a palladium catalyst.
Addition Reactions: Nucleophiles such as primary amines or alcohols.
Major Products Formed
Substitution Reactions: Products with substituted fluorine atoms.
Reduction Reactions: 2-Fluoro-4-aminophenylisothiocyanate.
Addition Reactions: Thiourea derivatives.
Scientific Research Applications
2-Fluoro-4-nitrophenylisothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: Employed in the labeling of proteins and peptides for proteomic studies.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-4-nitrophenylisothiocyanate involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity makes it useful for labeling and modifying proteins in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-nitrophenol: Similar structure but lacks the isothiocyanate group.
4-Nitrophenylisothiocyanate: Similar structure but lacks the fluorine atom.
2-Fluoro-4-aminophenylisothiocyanate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-Fluoro-4-nitrophenylisothiocyanate is unique due to the presence of both a fluorine atom and an isothiocyanate group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable tool in various fields of research .
Properties
CAS No. |
1000576-84-0 |
|---|---|
Molecular Formula |
C7H3FN2O2S |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-fluoro-1-isothiocyanato-4-nitrobenzene |
InChI |
InChI=1S/C7H3FN2O2S/c8-6-3-5(10(11)12)1-2-7(6)9-4-13/h1-3H |
InChI Key |
DHPMIBAGEHTUJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


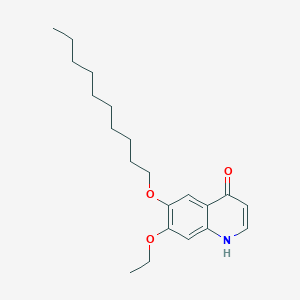
![4-[(6-Bromopyridin-3-yl)sulfonyl]morpholine](/img/structure/B13693526.png)

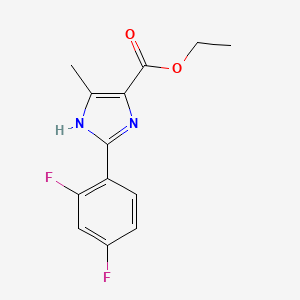
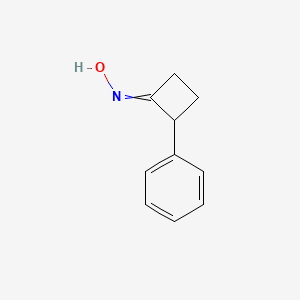
![7-Bromo-5,6-difluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13693548.png)
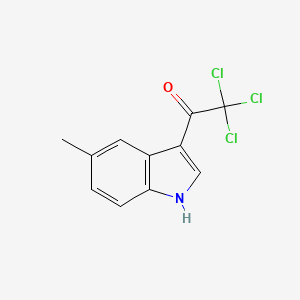
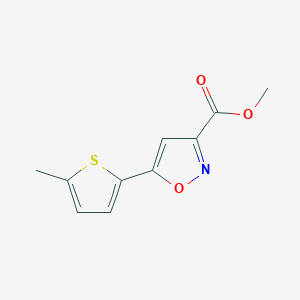
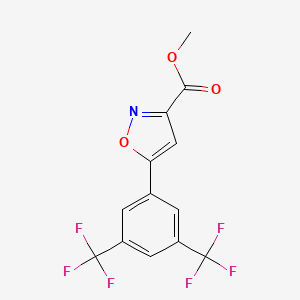
![Ethyl 3-[(2-Isopropyl-4-methyl-3-pyridyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13693560.png)
